molecular formula C13H18O2 B7870776 1-(2-Methoxyphenyl)hexan-1-one CAS No. 364760-94-1

1-(2-Methoxyphenyl)hexan-1-one

Cat. No.: B7870776
CAS No.: 364760-94-1
M. Wt: 206.28 g/mol
InChI Key: BTIAYHLHAKSDFN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)hexan-1-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by a hexanone backbone substituted with a methoxyphenyl group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(2-methoxyphenyl)hexanoic acid.

    Reduction: Formation of 1-(2-methoxyphenyl)hexanol.

    Substitution: Formation of various substituted phenylhexanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketone reductases.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)hexan-1-one exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for ketone reductases, undergoing reduction to form the corresponding alcohol. The methoxy group can influence the compound’s reactivity and interaction with enzymes or other molecular targets.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)hexan-2-one: Similar structure but with the ketone group at the second carbon position.

    1-(2-Hydroxyphenyl)hexan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Methoxyphenyl)hexan-1-one: Similar structure but with the methoxy group at the para position.

Uniqueness: 1-(2-Methoxyphenyl)hexan-1-one is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and interaction with biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-9-12(14)11-8-6-7-10-13(11)15-2/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIAYHLHAKSDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496396
Record name 1-(2-Methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364760-94-1
Record name 1-(2-Methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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